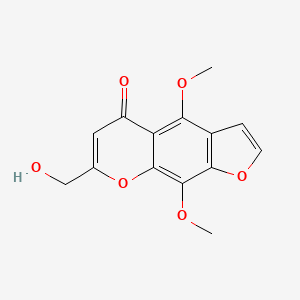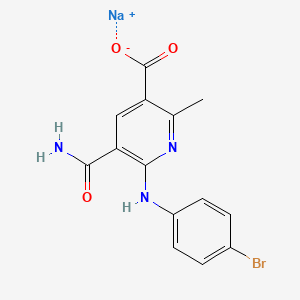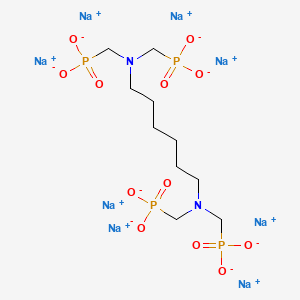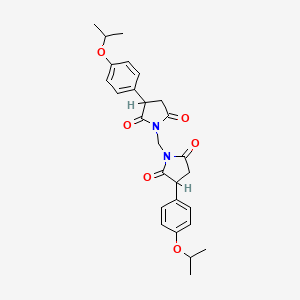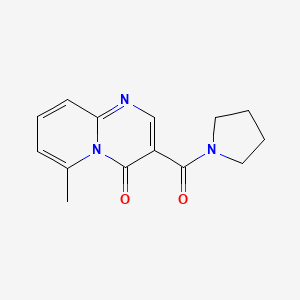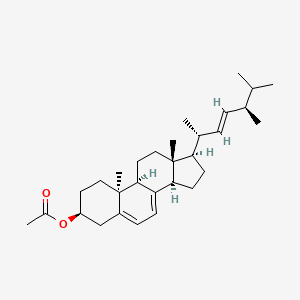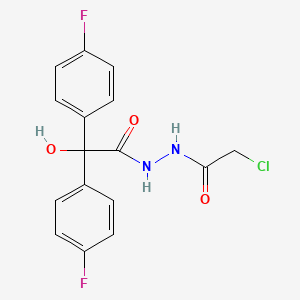
Uvx3KJ4zlg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Uvx3KJ4zlg” involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Selection of Precursors: Choosing the right precursors is crucial for the synthesis. These precursors undergo a series of chemical reactions to form the desired compound.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Purification: After the synthesis, the compound is purified using techniques like chromatography and recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:
Batch Processing: The reactions are carried out in large batches to produce significant quantities of the compound.
Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“Uvx3KJ4zlg” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of new products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, altering the compound’s structure.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, resulting in different derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate the reactions, such as palladium on carbon and platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives and intermediates that have different properties and applications.
Wissenschaftliche Forschungsanwendungen
“Uvx3KJ4zlg” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial products, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of “Uvx3KJ4zlg” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of biochemical reactions.
Modulating Enzyme Activity: The compound can inhibit or activate certain enzymes, affecting various metabolic pathways.
Altering Gene Expression: It can influence the expression of specific genes, leading to changes in cellular functions.
Conclusion
“this compound” is a versatile compound with significant potential in various scientific fields Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study
Eigenschaften
CAS-Nummer |
168399-05-1 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
(2R)-1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-9(13-2)7-10-8-11(14-3)5-6-12(10)15-4/h5-6,8-9,13H,7H2,1-4H3/t9-/m1/s1 |
InChI-Schlüssel |
RSDBPMOXIPCTPN-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CC1=C(C=CC(=C1)OC)OC)NC |
Kanonische SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


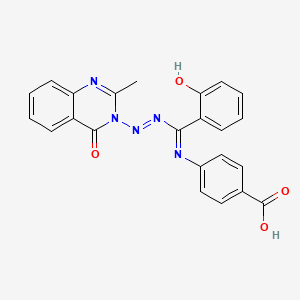
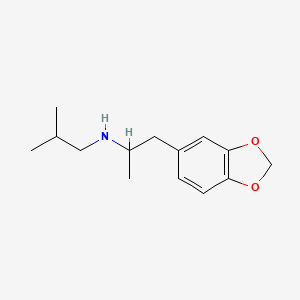

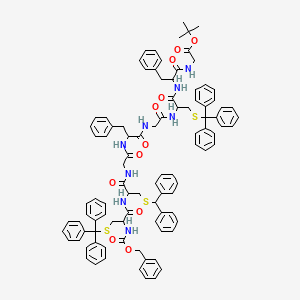
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
